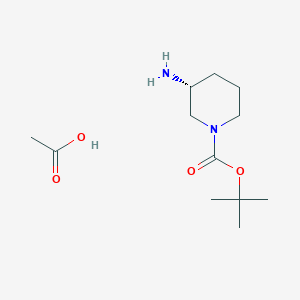
(R)-tert-Butyl 3-aminopiperidine-1-carboxylate acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-tert-Butyl 3-aminopiperidine-1-carboxylate acetate is a chiral compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 3-aminopiperidine-1-carboxylate acetate can be achieved through various methods. One common approach involves the use of multi-enzyme cascades, which utilize variants of galactose oxidase and imine reductase. This method allows for the conversion of N-Cbz-protected L-ornithinol and L-lysinol to L-3-N-Cbz-aminopiperidine and L-3-N-Cbz-aminoazepane, respectively, with high enantiopurity . Another approach includes the hydrogenation of 3-aminopyridine or the cyclization of α-amino acids .
Industrial Production Methods
Industrial production of ®-tert-Butyl 3-aminopiperidine-1-carboxylate acetate often involves the use of biocatalytic methodologies. These methods are efficient and sustainable, making them suitable for large-scale production. The use of biocatalysts in telescoped enzymatic cascades, resembling biosynthetic pathways, is an attractive strategy for generating unnatural compounds .
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 3-aminopiperidine-1-carboxylate acetate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
®-tert-Butyl 3-aminopiperidine-1-carboxylate acetate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various complex molecules.
Biology: It serves as a precursor for the development of biologically active compounds.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and potential drug candidates.
Industry: It is used in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 3-aminopiperidine-1-carboxylate acetate involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to selectively bind to certain enzymes or receptors, thereby modulating their activity. This selective binding can lead to various biological effects, such as inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
- ®-Benzyl 3-aminopiperidine-1-carboxylate
- (S)-tert-Butyl 3-aminopiperidine-1-carboxylate
- ®-Ethyl 3-aminopiperidine-1-carboxylate
Uniqueness
®-tert-Butyl 3-aminopiperidine-1-carboxylate acetate is unique due to its high enantiopurity and specific chiral configuration. This uniqueness allows it to exhibit distinct biological activities and makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C12H24N2O4 |
|---|---|
Molecular Weight |
260.33 g/mol |
IUPAC Name |
acetic acid;tert-butyl (3R)-3-aminopiperidine-1-carboxylate |
InChI |
InChI=1S/C10H20N2O2.C2H4O2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12;1-2(3)4/h8H,4-7,11H2,1-3H3;1H3,(H,3,4)/t8-;/m1./s1 |
InChI Key |
IJXLVSPSHUBQOA-DDWIOCJRSA-N |
Isomeric SMILES |
CC(=O)O.CC(C)(C)OC(=O)N1CCC[C@H](C1)N |
Canonical SMILES |
CC(=O)O.CC(C)(C)OC(=O)N1CCCC(C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-5-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11774686.png)
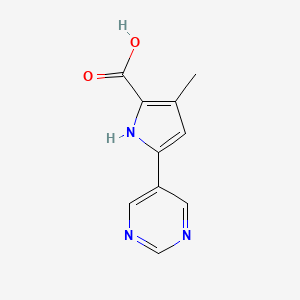
![2-(Methylsulfinyl)-5-nitrobenzo[d]thiazole](/img/structure/B11774697.png)
![(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-6-yl)methanamine](/img/structure/B11774713.png)
![N-([1,1'-Biphenyl]-2-yl)-2-((3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl)thio)acetamide](/img/structure/B11774717.png)

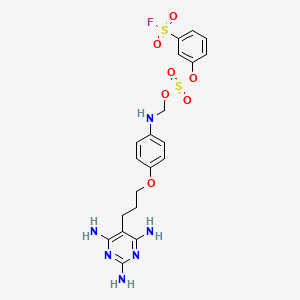
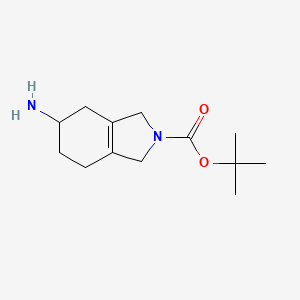

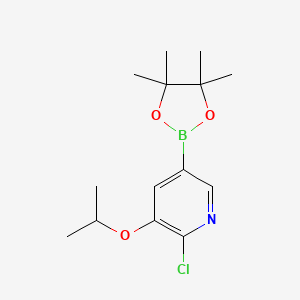
![7-Azabicyclo[2.2.1]heptan-1-ylmethanol oxalate](/img/structure/B11774749.png)

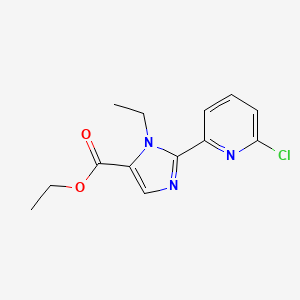
![N-(2-Chlorobenzo[d]thiazol-5-yl)acetamide](/img/structure/B11774759.png)
